BMS-1166-N-piperidine-CO-N-piperazine

Immuno-oncology PD-1/PD-L1 Immune checkpoint inhibition

BMS-1166-N-piperidine-CO-N-piperazine uniquely serves as a PD-L1 ligand-PROTAC linker conjugate. This bifunctional molecule enables synthesis of PROTAC PD-1/PD-L1 degrader-1 to study protein degradation beyond simple inhibition. Its 1.4 nM PD-1/PD-L1 affinity and Factor XIa co-inhibition (280 nM) make it a distinct research tool for oncology and thrombosis studies. Essential for advancing PROTAC-based immunotherapy research.

Molecular Formula C41H43ClN4O5
Molecular Weight 707.3 g/mol
Cat. No. B12427796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-1166-N-piperidine-CO-N-piperazine
Molecular FormulaC41H43ClN4O5
Molecular Weight707.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCNCC7)Cl
InChIInChI=1S/C41H43ClN4O5/c1-28-32(8-5-9-34(28)31-11-12-37-40(22-31)49-19-18-48-37)27-51-39-23-38(50-26-30-7-4-6-29(20-30)24-43)33(21-35(39)42)25-46-15-3-2-10-36(46)41(47)45-16-13-44-14-17-45/h4-9,11-12,20-23,36,44H,2-3,10,13-19,25-27H2,1H3
InChIKeyIYPYUVUFRCLTFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile: A Dual-Targeting PROTAC Precursor for Immuno-Oncology and Antithrombotic Research


3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile (CAS: 2447066-14-8; dihydrochloride salt CAS: 2691796-83-3), commonly referred to as BMS-1166-N-piperidine-CO-N-piperazine, is a bifunctional small-molecule conjugate that combines a potent PD-1/PD-L1 interaction inhibitor (IC₅₀ = 1.4 nM for the BMS-1166 moiety) with a PROTAC (PROteolysis TArgeting Chimera) linker . Structurally, it features a central chlorophenoxy core flanked by a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, a 3-cyanobenzyl ether, and a piperazine-carbonyl-piperidine linker, yielding a molecular weight of 707.26 g/mol (free base) . As a key intermediate in the synthesis of PROTAC PD-1/PD-L1 degrader-1, this compound enables the targeted degradation of the PD-L1 protein, a critical immune checkpoint, offering a unique mechanism distinct from simple inhibitory antagonists .

Why 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile Cannot Be Replaced by Other PD-1/PD-L1 Inhibitors or PROTAC Linkers


Despite the availability of other PD-1/PD-L1 inhibitors, such as BMS-1001 (IC₅₀ = 0.9 nM) or INCB086550 (IC₅₀ = ≤10 nM), these molecules function solely as antagonists and do not induce target degradation [1]. Conversely, alternative PROTAC linkers may not exhibit the same dual-targeting profile, as this compound uniquely combines potent PD-1/PD-L1 inhibition with Factor XIa inhibition (IC₅₀ = 280 nM), a property not shared by other PROTAC precursors [2]. Furthermore, the specific linker chemistry (piperazine-1-carbonyl-piperidine) is optimized for subsequent conjugation to an E3 ligase ligand (e.g., Cereblon) to form PROTAC PD-1/PD-L1 degrader-1, a step that is not feasible with structurally distinct linkers . Therefore, substitution with a generic PD-1/PD-L1 inhibitor or an off-the-shelf PROTAC linker would result in a loss of both the degradation mechanism and the additional Factor XIa inhibitory activity, significantly altering the compound's pharmacological profile.

Quantitative Differentiation Guide for 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile


PD-1/PD-L1 Interaction Inhibition Potency: BMS-1166 Moiety vs. Other Small-Molecule Inhibitors

The target compound incorporates the BMS-1166 moiety, a potent PD-1/PD-L1 interaction inhibitor with an IC₅₀ of 1.4 nM . This potency is comparable to BMS-1001 (IC₅₀ = 0.9 nM) and significantly exceeds that of other clinically evaluated small-molecule PD-L1 inhibitors, such as INCB086550 (IC₅₀ ≤ 10 nM) [1]. This high affinity enables the effective disruption of the PD-1/PD-L1 complex, which is crucial for reversing T-cell exhaustion in the tumor microenvironment.

Immuno-oncology PD-1/PD-L1 Immune checkpoint inhibition

Factor XIa Inhibition: A Secondary Activity Profile

Beyond its role as a PROTAC precursor, the target compound exhibits moderate inhibitory activity against human coagulation Factor XIa, with an IC₅₀ of 280 nM [1]. In contrast, BMS-262084, a selective and irreversible Factor XIa inhibitor, displays an IC₅₀ of 2.8 nM, which is 100-fold more potent [2]. This secondary activity, while not as potent as dedicated Factor XIa inhibitors, provides a unique dual-targeting profile that may confer advantages in thrombosis models where both immune modulation and anticoagulation are desired.

Antithrombotic Factor XIa Coagulation cascade

PROTAC Linker Functionality: Enabling Targeted Protein Degradation

The compound's defining feature is its piperazine-carbonyl-piperidine linker, which enables conjugation to an E3 ubiquitin ligase ligand to form PROTAC PD-1/PD-L1 degrader-1 (HY-131183) . This final PROTAC molecule inhibits PD-1/PD-L1 interaction with an IC₅₀ of 39.2 nM and reduces PD-L1 protein levels in a lysosome-dependent manner [1]. In contrast, simple PD-L1 antagonists like BMS-1166 (free base) or BMS-1001 only block the PD-1/PD-L1 interaction without inducing degradation, which may limit their duration of effect and efficacy in certain contexts.

PROTAC Targeted protein degradation E3 ligase

Selectivity Profile: Low Off-Target Activity Against Related Serine Proteases

The target compound demonstrates a favorable selectivity window against human Factor XIa (IC₅₀ = 280 nM) compared to related serine proteases, including Factor Xa (IC₅₀ = 40,000 nM) and human trypsin (IC₅₀ = 40,000 nM) [1]. This >140-fold selectivity for Factor XIa over Factor Xa and trypsin minimizes the risk of unintended anticoagulant or proteolytic side effects. In comparison, non-selective serine protease inhibitors may exhibit similar potency across multiple targets, leading to off-target toxicity.

Selectivity Serine protease Off-target effects

Optimized Application Scenarios for 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile


Synthesis of PROTAC PD-1/PD-L1 Degrader-1 for Immuno-Oncology Research

This compound serves as the critical precursor for synthesizing PROTAC PD-1/PD-L1 degrader-1 (HY-131183). By conjugating the piperazine-1-carbonyl-piperidine linker to a Cereblon E3 ligase ligand (e.g., pomalidomide), researchers can generate a bifunctional degrader that reduces PD-L1 protein levels with an IC₅₀ of 39.2 nM [1]. This approach is particularly valuable for studying the ubiquitin-proteasome system in cancer cells and for developing novel immunotherapies that aim to overcome resistance to PD-1/PD-L1 blockade [2].

Dual-Targeting Studies in Thrombosis and Cancer Models

Given its dual inhibitory activity against PD-1/PD-L1 (IC₅₀ = 1.4 nM) and Factor XIa (IC₅₀ = 280 nM), this compound is an ideal tool for investigating the interplay between immune checkpoint signaling and coagulation in diseases such as cancer-associated thrombosis [1]. Its >140-fold selectivity for Factor XIa over Factor Xa and trypsin ensures that observed effects are primarily driven by the intended targets [2].

Development of Next-Generation Antithrombotic Agents with Reduced Bleeding Risk

The moderate Factor XIa inhibition (IC₅₀ = 280 nM) exhibited by this compound, combined with its favorable selectivity profile, makes it a promising starting point for developing antithrombotic agents with a lower risk of bleeding compared to traditional anticoagulants that target Factor Xa or thrombin [1]. The compound's unique structure can be further optimized to enhance Factor XIa potency while retaining PD-L1 degradation capabilities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-1166-N-piperidine-CO-N-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.